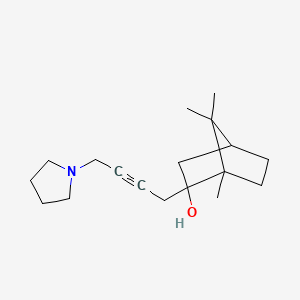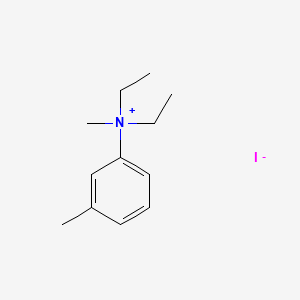
Diethylmethyl(m-tolyl)ammonium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethylmethyl(m-tolyl)ammonium iodide is an organic compound with the molecular formula C12H20IN It is a quaternary ammonium salt, which means it contains a positively charged nitrogen atom bonded to four organic groups and an iodide anion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethylmethyl(m-tolyl)ammonium iodide can be synthesized through a quaternization reaction. This involves the reaction of diethylamine, methyl iodide, and m-toluidine. The reaction typically occurs in an organic solvent such as acetonitrile or ethanol, under reflux conditions. The reaction proceeds as follows:
Step 1: Diethylamine reacts with methyl iodide to form diethylmethylamine.
Step 2: Diethylmethylamine then reacts with m-toluidine to form this compound.
The reaction conditions usually involve heating the mixture to around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems can also enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Diethylmethyl(m-tolyl)ammonium iodide can undergo various chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide ions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.
Complex Formation: It can form complexes with metal ions, which can be useful in catalysis and other applications.
Common Reagents and Conditions
Substitution Reactions: These typically occur in aqueous or alcoholic solutions at room temperature or slightly elevated temperatures.
Oxidation and Reduction Reactions: These require specific oxidizing or reducing agents, such as hydrogen peroxide or sodium borohydride, under controlled conditions.
Complex Formation: This can occur in the presence of metal salts such as copper(II) sulfate or nickel(II) chloride in aqueous or organic solvents.
Major Products Formed
Substitution Reactions: The major products are the corresponding quaternary ammonium salts with different anions.
Oxidation and Reduction Reactions: The products depend on the specific reaction conditions and reagents used.
Complex Formation: The major products are metal-ammonium complexes, which can have various applications in catalysis and material science.
Wissenschaftliche Forschungsanwendungen
Diethylmethyl(m-tolyl)ammonium iodide has several scientific research applications:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound can be used in the study of cell membrane permeability and ion transport due to its quaternary ammonium structure.
Industry: The compound is used in the production of surfactants and detergents, where it helps to stabilize emulsions and improve cleaning efficiency.
Wirkmechanismus
The mechanism of action of diethylmethyl(m-tolyl)ammonium iodide involves its interaction with biological membranes and proteins. The positively charged ammonium group can interact with negatively charged sites on cell membranes, altering their permeability and affecting ion transport. This can lead to changes in cellular function and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetramethylammonium iodide: Similar structure but with four methyl groups instead of diethyl and m-tolyl groups.
Tetraethylammonium iodide: Contains four ethyl groups instead of diethyl and m-tolyl groups.
Benzyltrimethylammonium iodide: Contains a benzyl group and three methyl groups.
Uniqueness
Diethylmethyl(m-tolyl)ammonium iodide is unique due to the presence of both diethyl and m-tolyl groups. This combination can provide specific steric and electronic properties that influence its reactivity and interactions with other molecules. This makes it particularly useful in applications where precise control over molecular interactions is required.
Eigenschaften
CAS-Nummer |
73664-10-5 |
|---|---|
Molekularformel |
C12H20IN |
Molekulargewicht |
305.20 g/mol |
IUPAC-Name |
diethyl-methyl-(3-methylphenyl)azanium;iodide |
InChI |
InChI=1S/C12H20N.HI/c1-5-13(4,6-2)12-9-7-8-11(3)10-12;/h7-10H,5-6H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
GPCOWNOYQPAUPX-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+](C)(CC)C1=CC=CC(=C1)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(Z)-(2-nitrophenyl)methylideneamino]aniline](/img/structure/B13760539.png)
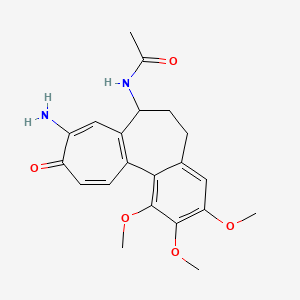
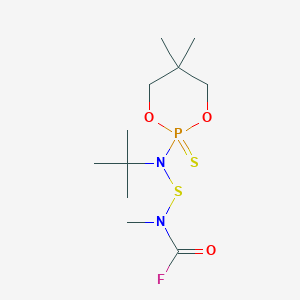
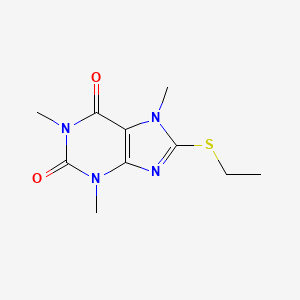
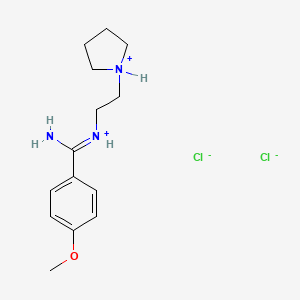
![sodium;chromium(3+);4-[[3-methyl-5-oxido-1-(3-sulfonatophenyl)pyrazol-4-yl]diazenyl]-3-oxidonaphthalene-1-sulfonate;trihydrate](/img/structure/B13760563.png)

![1-(3-Fluorophenyl)-7-methyl-1,8-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B13760569.png)
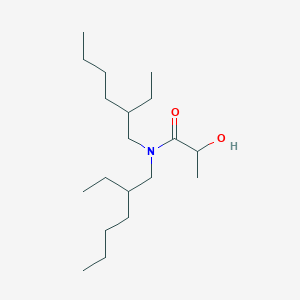

![1-Phenyl-2-[(2-phenylimidazo[1,2-c]pyrimidin-5-yl)oxy]ethan-1-one](/img/structure/B13760592.png)
